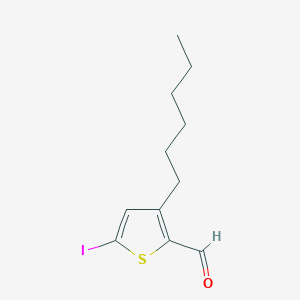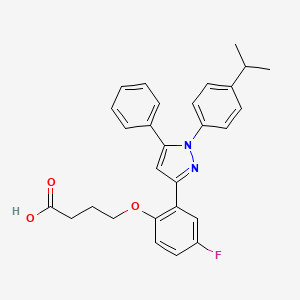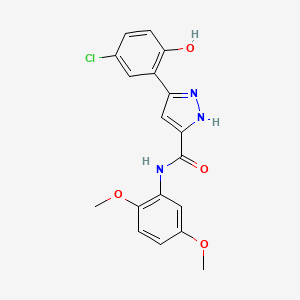
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two bromophenyl groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and a suitable chiral diamine precursor.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with the chiral diamine precursor under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine has several scientific research applications, including:
Asymmetric Synthesis: The compound is used as a chiral ligand or catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine involves its interaction with molecular targets through its chiral centers and functional groups. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The bromophenyl groups provide additional sites for interaction with biological molecules, influencing pathways and processes at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine: The enantiomer of the compound with opposite chirality.
1,2-Diphenylethane-1,2-diamine: A similar compound without the bromine substituents.
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine: A related compound with chlorine substituents instead of bromine.
Uniqueness
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of bromine atoms, which can influence its reactivity and interactions. The bromine atoms can participate in halogen bonding and other non-covalent interactions, enhancing the compound’s utility in various applications.
Propiedades
Fórmula molecular |
C14H14Br2N2 |
|---|---|
Peso molecular |
370.08 g/mol |
Nombre IUPAC |
(1S,2S)-1,2-bis(4-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Br2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14-/m0/s1 |
Clave InChI |
XURRKKYAGFWNPT-KBPBESRZSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H]([C@H](C2=CC=C(C=C2)Br)N)N)Br |
SMILES canónico |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraen-1-ol](/img/structure/B14082683.png)
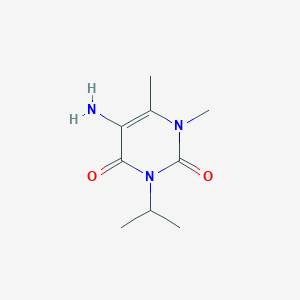
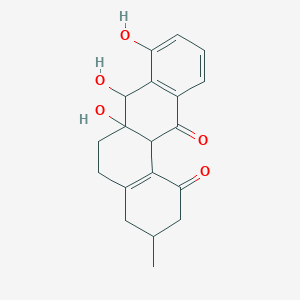
![tert-butyl (3aS,6aS)-5-benzyl-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B14082701.png)
![2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol](/img/structure/B14082717.png)
![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)

![N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide](/img/structure/B14082757.png)
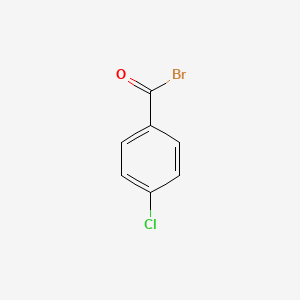
![2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14082785.png)
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
